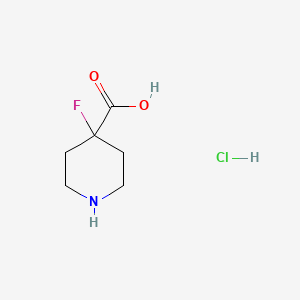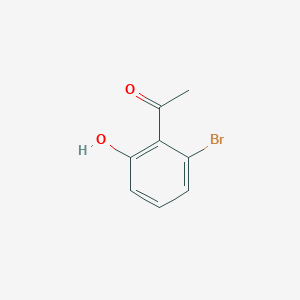
1-(2-Bromo-6-hydroxyphenyl)ethanone
Descripción general
Descripción
“1-(2-Bromo-6-hydroxyphenyl)ethanone” is a chemical compound with the molecular formula C8H7BrO2 . It has a molecular weight of 215.04 . The IUPAC name for this compound is 1-(2-bromo-6-hydroxyphenyl)ethanone .
Synthesis Analysis
The compound can be prepared by diazotization of 2-amino-6-bromoacetophenone, followed by hydrolysis of the obtained diazonium salt .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3 . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis Improvement 1-(2-Bromo-6-hydroxyphenyl)ethanone is used as a key intermediate in the synthesis of various chemical compounds. An example is its use in the synthesis of Synephrine, where its synthesis has been improved using Br2 as the brominating reagent, achieving a yield of 64.7% with a purity of 90.2% (Li Yu-feng, 2013).
Selective Bromination It is involved in the selective α-monobromination of alkylaryl ketones. Research shows that using certain ionic liquids under solvent-free conditions can yield α-bromo-alkylaryl ketones in good yields and with high selectivity (W. Ying, 2011).
Benzofuran Systems This compound plays a role in benzofuran systems. Specifically, it is used in regioselective bromination and other reactions of 1‐(3‐benzofuranyl)‐2‐phenylethanones, aiding in the production of complex organic structures (H. Kwiecień, E. Baumann, 1998).
Fluorescent Probes It serves as a starting material for fluorescent probes, like in the creation of BODIPY-based probes for selective and sensitive detection of H2S in biological systems (T. Fang et al., 2019).
Antimicrobial Studies This compound is also involved in synthesizing compounds with antimicrobial properties. For example, certain derivatives containing chlorine as a substituent on the main nucleus have been found to possess excellent antimicrobial activities (V.M. Sherekar -, N.S. Padole -, K.P. Kakade -, 2022).
Crystallography and Structural Analysis The compound is used in crystallography and structural analysis. For instance, derivatives of this compound, such as 2, 2, 2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl) ethanone, have been studied using X-ray crystallographic studies and infrared spectrometry, contributing to understanding the molecular structures and their properties (Ameni Brahmia et al., 2021).
Photoremovable Protecting Groups It is used in developing photoremovable protecting groups for carboxylic acids, providing a method to protect various carboxylic acids and release them efficiently upon photolysis (Walters N. Atemnkeng et al., 2003).
Asymmetric Reduction Catalysts In asymmetric synthesis, derivatives of this compound are utilized as catalysts. For example, 4-hydroxy-α,α-diphenyl- l -prolinol containing polymethacrylates derived from 1-(4-bromophenyl)ethanone have been used in the asymmetric reduction of ketones to produce enantioenriched secondary alcohols (T. H. K. Thvedt et al., 2011).
Optical Properties and Physicochemical Investigations Compounds like (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, synthesized from 1-(2-hydroxyphenyl) ethanone, have been studied for their optical properties, which are relevant in photophysical and photochemical applications (Salman A. Khan et al., 2016).
Degradation Mechanisms in Biochemistry It's also used in studying degradation mechanisms in biochemistry, such as in the degradation of phenolic beta-1 lignin substructure model compounds by laccase (S. Kawai et al., 1988).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-bromo-6-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESQSKZNMZZAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695779 | |
| Record name | 1-(2-Bromo-6-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-6-hydroxyphenyl)ethanone | |
CAS RN |
55736-69-1 | |
| Record name | 1-(2-Bromo-6-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



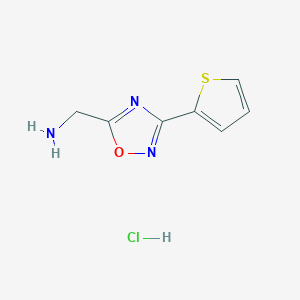
![2-[(3-Ethyl-1-adamantyl)oxy]ethanol](/img/structure/B1440632.png)
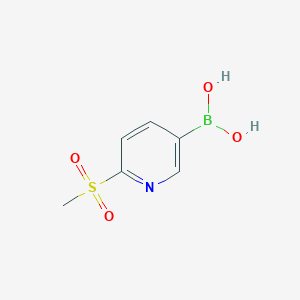
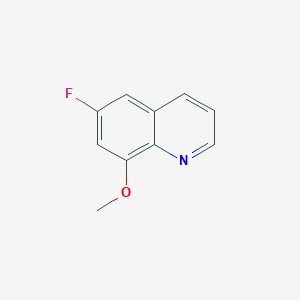
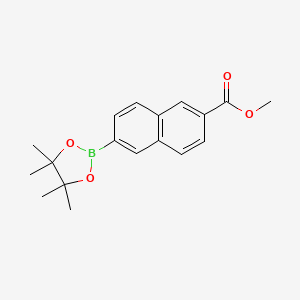
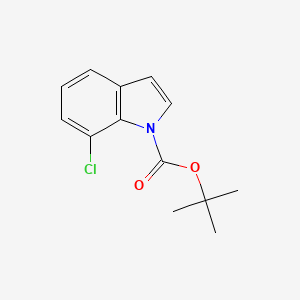
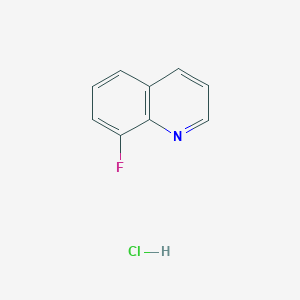
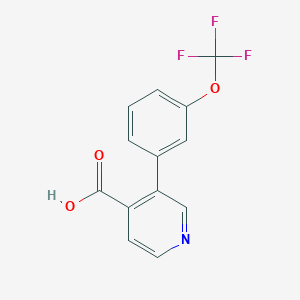
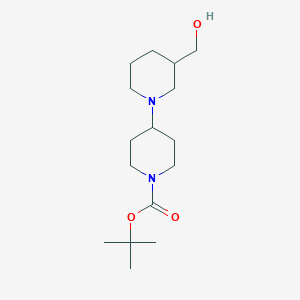
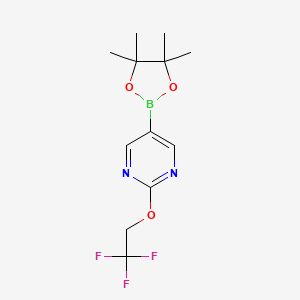
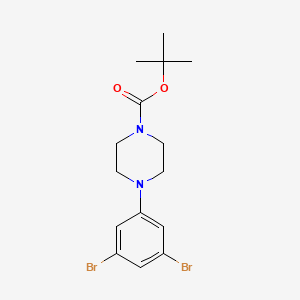
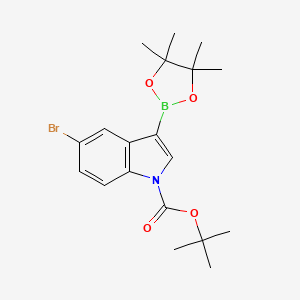
![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440649.png)
